ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one
Overview
Description
Ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one is a pyrimidinone derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-one core with chlorine, fluorine, and ethyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted ureas or amidines under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl group to an ethyl ester or carboxylic acid.
Reduction: Reduction of the pyrimidinone ring to form a pyrimidinamine derivative.
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using various nucleophiles such as amines or alcohols.
Major Products Formed:
Ethyl esters or carboxylic acids from oxidation.
Pyrimidinamine derivatives from reduction.
Substituted pyrimidinones from nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one may be used to study enzyme inhibition or as a probe to investigate cellular processes.
Medicine: This compound has potential medicinal applications, such as in the development of antiviral or anticancer agents. Its structural features may allow it to interact with specific biological targets.
Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one
2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-amine
2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-ol
Uniqueness: Compared to similar compounds, ammonia; 2-chloro-6-ethyl-5-fluoro-1H-pyrimidin-4-one has distinct chemical properties due to its specific substituents. These differences can influence its reactivity, stability, and biological activity, making it unique in its applications.
Properties
IUPAC Name |
azane;2-chloro-4-ethyl-5-fluoro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O.H3N/c1-2-3-4(8)5(11)10-6(7)9-3;/h2H2,1H3,(H,9,10,11);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHMZIBWCLNYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)Cl)F.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657728 | |
Record name | 2-Chloro-6-ethyl-5-fluoropyrimidin-4(1H)-one--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188416-27-5 | |
Record name | 4(1H)-Pyrimidinone, 2-chloro-6-ethyl-5-fluoro-, monoammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188416-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-ethyl-5-fluoropyrimidin-4(1H)-one--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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